2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a propionyl group, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Benzodioxin Moiety: The starting material, 1,4-benzodioxane-6-amine, is reacted with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide.
Introduction of the Propionyl Group: The intermediate is then treated with propionyl chloride in the presence of a base such as pyridine to introduce the propionyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives with nucleophiles.
Scientific Research Applications
2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biomolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the propionyl group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The benzodioxin moiety contributes to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin moiety but differs in the presence of a bromine atom instead of a fluorine atom.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure but lacks the propionyl and fluorine groups.
Uniqueness
2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the combination of the fluorine atom, propionyl group, and benzodioxin moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-2-15(21)12-9-16-17(24-8-7-23-16)10-14(12)20-18(22)11-5-3-4-6-13(11)19/h3-6,9-10H,2,7-8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUDWLZTRKHEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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